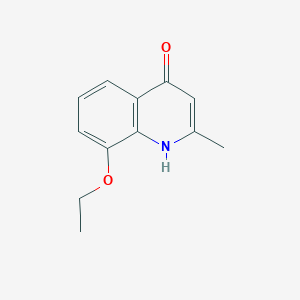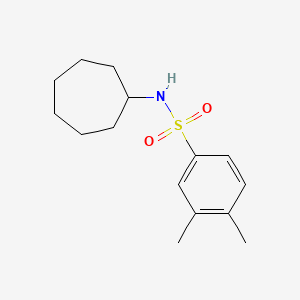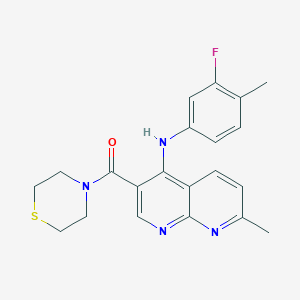![molecular formula C18H23N3O3 B2486955 6-(3-Isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion CAS No. 941118-61-2](/img/structure/B2486955.png)
6-(3-Isopropoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves various methodologies, including reactions of chlorocarbonyl phenyl ketene and 5-amino pyrazolones to yield pyrazolopyrimidine derivatives with high efficiency and short reaction times. These compounds are characterized using spectral data and theoretical studies, including Density Functional Theory (DFT) to compute energies and vibrational frequencies (Zahedifar et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of pyrrolopyrimidine derivatives can be performed using various spectral techniques, including NMR (1H & 13C) and HRMS. Structural elucidation is supported by computational methods such as DFT and time-dependent DFT (TD-DFT), providing insights into electronic structures and reactivity profiles of the compounds (Ashraf et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrrolopyrimidine derivatives are explored through various reactions, including their synthesis via one-pot, three-component reactions. These methods allow for the efficient creation of a diverse array of derivatives, showcasing the versatility of pyrrolopyrimidines in chemical synthesis (Karamthulla et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, of pyrrolopyrimidine derivatives can vary significantly based on their structural makeup. Polymers containing pyrrolopyrrole units, for instance, exhibit strong fluorescence and are soluble in common organic solvents, highlighting their potential for application in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
Chemical properties such as electrochemical behavior and reactivity towards various substrates can be studied using electrochemical methods and computational chemistry. These studies provide a deeper understanding of the redox characteristics and the electron transfer processes involved in the chemistry of pyrrolopyrimidine derivatives (Igarashi et al., 2006).
Wissenschaftliche Forschungsanwendungen
- Pyrimidinderivate, einschließlich fusionierter Pyrimidine, haben sich als vielversprechend für die Hemmung von Proteinkinasen bei der Krebsbehandlung erwiesen . Diese Verbindungen entfalten ihr Antitumorpotenzial durch die Hemmung essentieller Enzyme, die an Zellwachstum, Differenzierung, Migration und Stoffwechsel beteiligt sind.
Antitumoraktivität
Selektive CDK-Hemmung
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
Eigenschaften
IUPAC Name |
4-phenyl-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)24-10-6-9-21-11-14-15(17(21)22)16(20-18(23)19-14)13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEZBVGFEKNWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)
![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

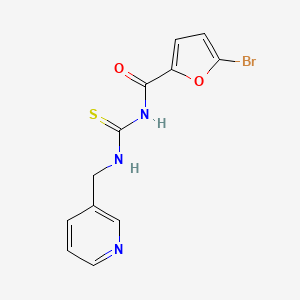
![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)
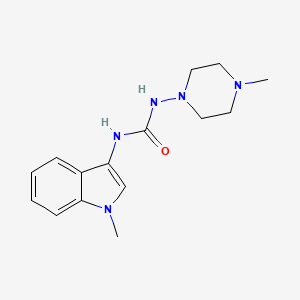
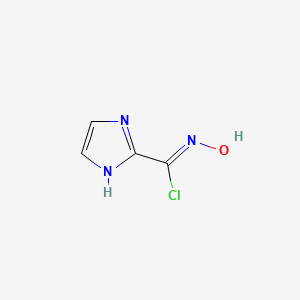
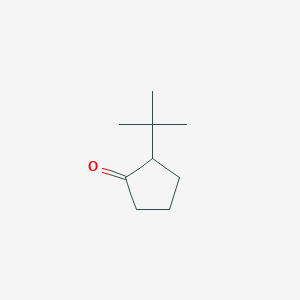
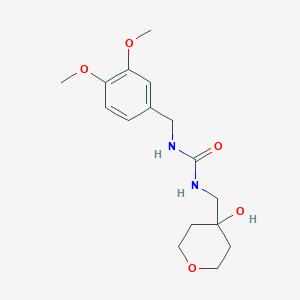
![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)
